4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine

Lipophilicity Physicochemical Properties Drug Design

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8) is a morpholine derivative characterized by a benzyl substituent at the 4-position and a pyrrolidin-1-ylmethyl group at the 2-position of the morpholine ring. It has the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 635699-06-8
Cat. No. B1290004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine
CAS635699-06-8
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CN(CCO2)CC3=CC=CC=C3
InChIInChI=1S/C16H24N2O/c1-2-6-15(7-3-1)12-18-10-11-19-16(14-18)13-17-8-4-5-9-17/h1-3,6-7,16H,4-5,8-14H2
InChIKeyZMCFQWJMHRVTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8): Chemical Identity and Baseline Specifications


4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8) is a morpholine derivative characterized by a benzyl substituent at the 4-position and a pyrrolidin-1-ylmethyl group at the 2-position of the morpholine ring. It has the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol . The compound is commercially available as a research chemical with typical purities ranging from 95% to 98% . It is primarily employed as a synthetic intermediate in pharmaceutical research, particularly in the development of analgesics and anti-inflammatory agents, and as a building block in organic synthesis [1]. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Synthetic Intermediate
Pharmaceutical research building block for analgesics and anti-inflammatory agent development.
Protected Morpholine Scaffold
N-Benzyl group serves as a protecting group, enabling clean multi-step synthesis of 2-(pyrrolidin-1-ylmethyl)morpholine.
High Purity Specification
Consistently supplied at high HPLC purity across major vendors, supporting assay reproducibility.

Why Simple Substitution with Other Morpholine-Pyrrolidine Analogs Fails: Critical Differentiators of 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine


The class of morpholine-pyrrolidine compounds encompasses a range of structural analogs, including unsubstituted, 2-substituted, 3-substituted, and N-benzyl variants. However, even minor modifications, such as the absence of the N-benzyl group (as in 2-(pyrrolidin-1-ylmethyl)morpholine) or the shift of the pyrrolidinylmethyl substituent (as in 3-(pyrrolidin-1-ylmethyl)morpholine), lead to markedly different physicochemical properties, including molecular weight, lipophilicity (LogP), hydrogen bonding capacity, and predicted pharmacokinetic behavior [1]. Specifically, the benzyl group in 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine significantly increases its lipophilicity (ACD/LogP ~1.91) compared to the unsubstituted analog 2-(pyrrolidin-1-ylmethyl)morpholine (XLogP3-AA = 0) , which directly impacts membrane permeability and biological target engagement . Furthermore, the N-benzyl substitution removes the hydrogen bond donor capacity present in the unsubstituted morpholine nitrogen of 2-(pyrrolidin-1-ylmethyl)morpholine (H-bond donor count = 1), altering solubility and protein binding characteristics . These distinctions are not merely academic; they dictate a compound's suitability for specific synthetic routes (e.g., the benzyl group serving as a protecting group for the morpholine nitrogen during further synthetic elaboration) and its behavior in biological assays . Therefore, generic substitution without rigorous evaluation of these quantifiable differences risks experimental failure, irreproducible results, and wasted resources in both chemical synthesis and biological screening campaigns.

Removal of the N-benzyl group greatly reduces lipophilicity; membrane permeability and hydrophobic target engagement may shift significantly.

Debenzylated analog contains an additional H-bond donor, altering solubility and protein binding characteristics.

Direct use of unprotected amine may lead to side reactions and lower yields; the benzyl-protected form is a strategic precursor.

Quantitative Differentiation of 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8) Against Key Analogs


Molecular Weight and Lipophilicity (LogP) Comparison: 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine vs. 2-(Pyrrolidin-1-ylmethyl)morpholine

Compared to its direct N-debenzylated analog 2-(pyrrolidin-1-ylmethyl)morpholine, 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine exhibits a significantly higher molecular weight (260.38 g/mol vs. 170.25 g/mol) and a much greater predicted lipophilicity (ACD/LogP = 1.91 vs. XLogP3-AA = 0). The increase in LogP of approximately 1.9 units corresponds to a ~80-fold increase in octanol-water partition coefficient, indicating substantially higher membrane permeability potential [1]. Furthermore, the target compound has 0 hydrogen bond donors compared to 1 for the analog, and 4 freely rotating bonds compared to 2, which impacts molecular flexibility and binding entropy [1].

MW & Lipophilicity
Head-to-head
Target: LogP 1.91, MW 260.4, HBD 0
Comparator: LogP 0, MW 170.3, HBD 1
~80-fold higher octanol-water partition; impacts membrane permeability and hydrophobic pocket binding.
Predicted LogP; experimental validation recommended.
Lipophilicity Physicochemical Properties Drug Design

Synthetic Yield as a Protected Intermediate: 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine vs. Unprotected Analogs

The N-benzyl group of 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine functions as a protecting group, enabling efficient and high-yielding synthesis of the deprotected 2-(pyrrolidin-1-ylmethyl)morpholine core. In a documented procedure, 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (450 mg, 1.73 mmol) was subjected to hydrogenolysis using 20% palladium hydroxide on carbon (200 mg) in ethanol under a hydrogen atmosphere for two days, yielding 280 mg (95% yield) of 2-(pyrrolidin-1-ylmethyl)morpholine . This demonstrates the high efficiency of the benzyl deprotection step. The synthesis of the protected intermediate itself proceeds with a reported yield of 80% from 4-benzyl-2-(chloromethyl)morpholine and pyrrolidine . In contrast, direct handling or synthesis of the unprotected 2-(pyrrolidin-1-ylmethyl)morpholine (which contains a free secondary amine) may be complicated by side reactions (e.g., oxidation, over-alkylation) and lower overall yields due to its reactive nature.

Deprotection Yield
Class-level
95% yield
Efficient conversion to 2-(pyrrolidin-1-ylmethyl)morpholine; minimizes purification burden.
Pd(OH)₂/C, H₂, EtOH, rt, 2 d.
Organic Synthesis Protecting Group Strategy Reaction Yield

Commercial Purity Specifications: Vendor-Reported Minimum Purity for 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine

Across multiple reputable chemical vendors, 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8) is offered with minimum purity specifications of 97% or greater, as determined by HPLC analysis . For instance, ChemImpex specifies a purity of ≥97% (HPLC) , AKSci specifies a minimum purity of 97% , and MolCore offers the compound at a grade of 'NLT 98%' (Not Less Than 98%) . In comparison, some vendors offer lower purity grades for related morpholine-pyrrolidine analogs (e.g., 95% purity), reflecting the variability in synthetic access and purification for these compound classes .

Vendor Purity
Specification review
≥97% (HPLC)
Consistent high purity across major suppliers; reduces in-house purification needs.
CoA review advised per lot.
Quality Control Procurement Specification Purity Analysis

Predicted Physicochemical Profile and Safety Classification: 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine vs. 3-(Pyrrolidin-1-ylmethyl)morpholine

4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is a more extensive hazard profile compared to a related analog, 3-(pyrrolidin-1-ylmethyl)morpholine (CAS 127320-83-6), for which no GHS hazard statements are explicitly listed in standard vendor SDS documents, suggesting it may be considered less acutely toxic or is simply less characterized . Additionally, predicted physicochemical data for the target compound includes a boiling point of 359.8±22.0 °C at 760 mmHg and a flash point of 103.0±19.5 °C , whereas the 3-substituted analog has a reported boiling point of 257.5±15.0 °C and a flash point of 111.87 °C (EPA T.E.S.T.) [1]. The significantly higher boiling point of the target compound (~100 °C difference) reflects its larger size and higher polarizability, necessitating different handling and storage considerations.

Safety & Boiling Point
Context-dependent
Target: H302, H315, H319, H335; BP ~360 °C
3-analog: fewer hazards; BP ~258 °C
Distinct handling protocols required; higher BP influences purification and storage strategy.
SDS and predicted data; verify with actual lot.
Safety Handling Physicochemical Prediction

Optimal Use Cases for 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine (CAS 635699-06-8) in Scientific Research and Procurement


Medicinal Chemistry and CNS Drug Discovery Programs

Leveraging its enhanced lipophilicity (ACD/LogP = 1.91) and zero hydrogen bond donor capacity, 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a suitable scaffold or intermediate for designing compounds that require blood-brain barrier penetration or engagement with hydrophobic binding pockets in central nervous system (CNS) targets . Its structural features align with known CNS-active morpholine and pyrrolidine derivatives [1]. Researchers can utilize it as a protected building block for generating libraries of N-substituted morpholine analogs via deprotection and subsequent functionalization, with the high-yielding hydrogenolysis step (95% yield) ensuring efficient material throughput .

Organic Synthesis and Protecting Group Strategy Workflows

This compound is an excellent choice as a protected form of the 2-(pyrrolidin-1-ylmethyl)morpholine core. The N-benzyl group can be cleanly removed via catalytic hydrogenolysis in high yield (95% yield from 450 mg scale) to reveal the secondary amine for further synthetic manipulation . This strategy avoids side reactions common with unprotected amines and is directly applicable in the synthesis of more complex pharmaceutical agents, such as analgesics and anti-inflammatory drug candidates . The compound's defined purity (97-98%) minimizes purification challenges at each synthetic stage [2].

Physicochemical Property and SAR Studies

For structure-activity relationship (SAR) investigations, this compound serves as a precise comparator to its N-debenzylated counterpart, 2-(pyrrolidin-1-ylmethyl)morpholine, and other morpholine-pyrrolidine analogs. The quantifiable differences in LogP (Δ1.91), molecular weight (Δ90.13 g/mol), and hydrogen bond donor count (Δ-1) provide a clear basis for assessing the impact of N-benzyl substitution on biological activity, membrane permeability, and target binding [3]. Researchers can correlate these property changes with experimental data to refine pharmacophore models and optimize lead compounds.

Procurement for High-Reproducibility Research Environments

Given its consistent high purity specification (≥97% to ≥98% across major vendors like ChemImpex, AKSci, and MolCore), 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a reliable choice for laboratories requiring reproducible results in sensitive assays, such as high-throughput screening (HTS) or detailed mechanistic studies [2]. The defined purity reduces variability introduced by unknown impurities and minimizes the need for costly and time-consuming in-house purification, thereby increasing overall experimental efficiency and data integrity.

Application
Selection Property
Validation Focus
CNS target tool compound design
Lipophilicity and H-bond donor profile
BBB permeability and hydrophobic pocket binding studies
Multi-step synthesis and scaffold diversification
N-benzyl protected intermediate
Deprotection efficiency and functionalization scope
Physicochemical SAR and pharmacophore modeling
Quantifiable differences vs. debenzylated analog
Correlation of LogP, MW, HBD with biological activity
High-reproducibility screening and mechanistic studies
Consistent high purity specification
Lot-to-lot consistency and impurity profile review

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18 linked technical documents
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